![molecular formula C10H5F9 B14672155 Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- CAS No. 41125-49-9](/img/structure/B14672155.png)
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is a fluorinated aromatic compound with the molecular formula C10H5F9. This compound is characterized by the presence of trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- typically involves the introduction of trifluoromethyl groups to the benzene ring. One common method is the reaction of benzene with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding trifluoromethylated phenols or quinones. Reduction reactions can also occur, leading to the formation of partially or fully reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens (Cl2, Br2) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield trifluoromethylated benzene derivatives, while oxidation can produce trifluoromethylated phenols.
Wissenschaftliche Forschungsanwendungen
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to achieve selective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2-bis(trifluoromethyl)-: Another fluorinated benzene derivative with two trifluoromethyl groups attached to adjacent carbon atoms on the benzene ring.
Benzene, 1,4-bis(trifluoromethyl)-: A compound with two trifluoromethyl groups attached to opposite carbon atoms on the benzene ring.
Benzene, 1-chloro-2-(trifluoromethyl)-: A compound with a trifluoromethyl group and a chlorine atom attached to the benzene ring.
Uniqueness
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is unique due to the presence of two trifluoromethyl groups on the same carbon atom, which significantly enhances its electron-withdrawing properties compared to other fluorinated benzene derivatives. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
41125-49-9 |
|---|---|
Molekularformel |
C10H5F9 |
Molekulargewicht |
296.13 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)7(9(14,15)16,10(17,18)19)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
DPUZZPUOIFEBHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


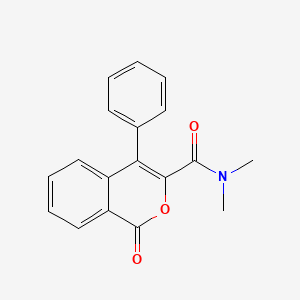
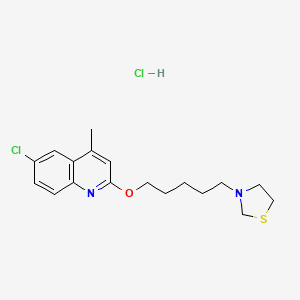

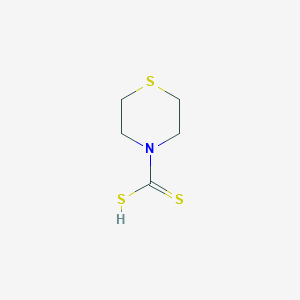
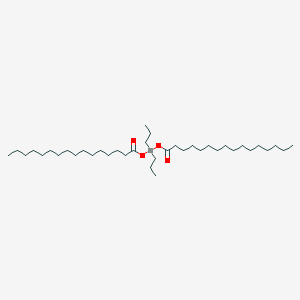
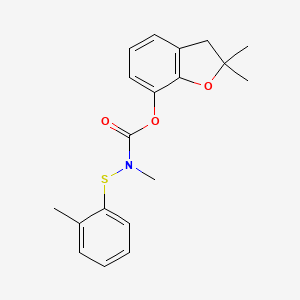
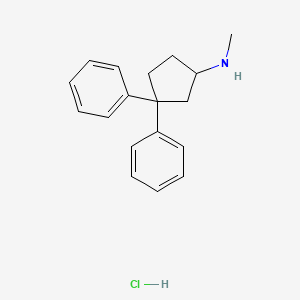
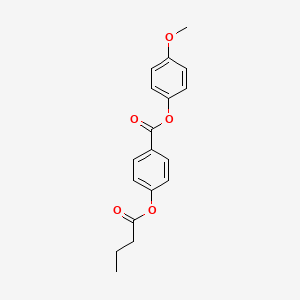
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)




